2-[(2-azepan-1-yl-2-oxoethyl)thio]-9-chloro-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
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Description
2-[(2-azepan-1-yl-2-oxoethyl)thio]-9-chloro-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a useful research compound. Its molecular formula is C19H21ClN4O3S2 and its molecular weight is 452.97. The purity is usually 95%.
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Scientific Research Applications
Antianxiety Properties
- Compounds similar to the requested chemical, specifically derivatives of pyrazolo[1,5-a]pyrimidine, have been synthesized and evaluated for antianxiety properties. Studies have shown that some of these compounds exhibit anxiolytic effects comparable to clinically useful benzodiazepines without potentiating the central nervous system depressant effects of ethanol or barbiturates (Kirkpatrick et al., 1977).
Synthesis and Reactions
- Research has been conducted on the synthesis and reactions of Biginelli-compounds, which include derivatives similar to the requested chemical. These studies have explored the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989).
Biological Evaluation
- The biological evaluation of certain pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives has been conducted. These studies have shown promising antimicrobial activity for many of these compounds (Sayed et al., 2006).
Antimicrobial Activity
- Various studies have synthesized and tested derivatives of 1,4-benzothiazine for their antimicrobial properties. These compounds have shown convincing activities against Gram-positive bacteria (Dabholkar & Gavande, 2016).
Anti-HIV Agents
- Research has been conducted on the structure-activity relationships of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives for developing potent anti-HIV agents. Some derivatives have shown improved activity against several strains of HIV-1 and HIV-2 (Mizuhara et al., 2012).
Anticancer Activity
- Synthesis and evaluation of anticancer activity of 4-thiazolidinones containing benzothiazole moiety have been conducted. Some of these compounds have shown significant anticancer activity on various cancer cell lines (Havrylyuk et al., 2010).
Monoamine Oxidase Inhibitors
- Novel 2,1-benzothiazine derivatives have been synthesized and investigated as monoamine oxidase inhibitory agents. These compounds have shown potential for therapeutic use against depression and other neurological diseases (Javid et al., 2023).
properties
IUPAC Name |
1-(azepan-1-yl)-2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3S2/c1-23-15-7-6-13(20)10-14(15)18-16(29(23,26)27)11-21-19(22-18)28-12-17(25)24-8-4-2-3-5-9-24/h6-7,10-11H,2-5,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCOHVKUSJMMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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